molecular formula C12H12N4OS B2795816 N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide CAS No. 1021091-46-2

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2795816
CAS No.: 1021091-46-2
M. Wt: 260.32
InChI Key: QZJCTAZLHCDLCW-UHFFFAOYSA-N
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Description

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide is a heterocyclic compound that features both pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide typically involves the reaction of pyridine derivatives with pyridazine intermediates. One common method involves the nucleophilic substitution of a pyridazine derivative with a pyridin-2-ylmethylthiol group under mild conditions . The reaction is usually carried out in an organic solvent such as toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyridazine ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide is unique due to its combination of pyridine and pyridazine rings linked by a thioether group. This structure provides distinct electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-9(17)14-11-5-6-12(16-15-11)18-8-10-4-2-3-7-13-10/h2-7H,8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJCTAZLHCDLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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